
Bis(4-nitrophenyl) methylphosphonate
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Overview
Description
Bis(4-nitrophenyl) methylphosphonate is an organophosphonate ester with a central phosphorus atom bonded to a methyl group and two 4-nitrophenyl (p-nitrophenyl) groups. Structurally, it is distinguished by its dual aromatic leaving groups, which confer unique reactivity and stability compared to mono-substituted analogs. This compound has garnered attention in biochemical and pharmacological research due to its role as a precursor in positron emission tomography (PET) tracer synthesis. Specifically, it reacts with 1-[18F]fluoro-2-propanol to form a radiolabeled sarin surrogate ([18F]fluorosarin), enabling non-invasive imaging of acetylcholinesterase (AChE) inhibition . Additionally, its structural similarity to organophosphate (OP) nerve agents, combined with reduced intrinsic toxicity, makes it a valuable simulant for studying detoxification mechanisms .
Scientific Research Applications
Medicinal Chemistry
1.1 Inhibition of Cholinesterases
Bis(4-nitrophenyl) methylphosphonate has been studied as a potent inhibitor of cholinesterases, enzymes that hydrolyze the neurotransmitter acetylcholine. Its structural similarity to nerve agents makes it a valuable tool for research into antidotes for organophosphate poisoning. A study demonstrated that derivatives of this compound can effectively phosphorylate cholinesterases, providing insights into the development of antidotes against nerve agents like sarin and VX .
Case Study: Synthesis and Evaluation
- Objective : To evaluate the inhibitory potency of this compound derivatives.
- Methodology : The compounds were synthesized and tested against rat brain and human erythrocyte cholinesterases.
- Results : The derivatives showed significant inhibition, indicating potential for therapeutic applications in treating organophosphate poisoning.
3.1 Flame Retardants
This compound and its derivatives are explored as flame retardants in polymer formulations, particularly in polyurethane foams. The compound enhances the fire resistance of materials while maintaining their mechanical properties .
Case Study: Application in Polyurethane Foams
- Objective : To assess the effectiveness of this compound as a flame retardant.
- Methodology : The compound was incorporated into polyurethane formulations, and their flammability was tested.
- Results : The modified foams exhibited significantly improved flame retardancy compared to standard formulations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for bis(4-nitrophenyl) methylphosphonate, and how do reaction conditions influence purity and yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution between methylphosphonic dichloride and 4-nitrophenol in anhydrous solvents (e.g., THF or DCM) under inert atmosphere. Stoichiometric ratios (e.g., 1:2 for dichloride to phenol) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Purification involves recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients. Impurity profiles (e.g., unreacted phenol or phosphonate byproducts) should be verified via HPLC or NMR .
Q. How is this compound utilized in enzymatic inhibition studies, particularly for acetylcholinesterase (AChE)?
- Methodology : The compound acts as a pseudo-substrate for AChE, mimicking organophosphorus nerve agents. Kinetic assays measure inhibition constants (Ki) using Ellman’s method, where residual AChE activity is quantified via hydrolysis of acetylthiocholine. Reaction conditions (pH 7.4, 25°C) and pre-incubation time (10–30 min) are optimized to ensure steady-state kinetics. Data contradictions may arise from enzyme source variations (e.g., human vs. electric eel AChE) or interference from 4-nitrophenol byproducts, requiring spectrophotometric correction at 405 nm .
Q. What spectrophotometric techniques are employed to monitor hydrolysis kinetics of this compound?
- Methodology : Hydrolysis is tracked via UV-Vis spectroscopy by measuring 4-nitrophenol release at 400–410 nm. Buffers (e.g., HEPES, pH 7.5) and ionic strength are standardized to avoid spectral interference. Pseudo-first-order rate constants (kobs) are derived under excess water conditions. Confounding factors include photodegradation of the nitrophenyl group, necessitating dark controls and quartz cuvettes for reproducibility .
Comparison with Similar Compounds
Structural Analogs: NIMP and NEMP
NIMP (4-nitrophenyl isopropyl methylphosphonate) and NEMP (4-nitrophenyl ethyl methylphosphonate) are simulants for sarin and VX, respectively. These compounds retain the methylphosphonate core but replace one 4-nitrophenyl group with an alkyl chain (isopropyl or ethyl). Key distinctions include:
- Toxicity : NIMP and NEMP exhibit reduced acute toxicity compared to their nerve agent counterparts, enabling safer laboratory studies of antidote efficacy .
- Enzyme Inhibition : Both compounds inhibit AChE, mimicking the pharmacodynamic properties of sarin and VX. However, their lower toxicity allows for risk-free reactivation studies using oxime-based antidotes .
Alkyl 4-Nitrophenyl Methylphosphonates
Substituent effects on enzymatic hydrolysis are pronounced. The enzyme Pmi1525 (a methylphosphonate esterase) shows marked preference for ethyl 4-nitrophenyl methylphosphonate over bulkier analogs:
The ethyl variant’s higher $ k{cat}/Km $ reflects optimal steric compatibility with Pmi1525’s active site. Bulkier groups (e.g., isopropyl, isobutyl) reduce catalytic efficiency due to steric clashes in the enzyme’s "large pocket" .
Bis(4-nitrophenyl) Phosphate (BNPP)
BNPP, a phosphodiester analog, shares structural similarities but differs in reactivity:
- Hydrolysis Mechanism : BNPP is hydrolyzed by metal catalysts (e.g., Y(III) complexes) via a phosphodiesterase-like mechanism, whereas Bis(4-nitrophenyl) methylphosphonate undergoes phosphonate-specific cleavage .
- Catalytic Activity : Y(III) exhibits 100-fold higher activity for BNPP hydrolysis compared to La(III), highlighting substrate-metal coordination preferences .
Organophosphate Esters (e.g., Paraoxon)
Paraoxon (a pesticide) and methyl paraoxon are organophosphate triesters with distinct toxicological and catalytic profiles:
- Enzyme Specificity : Paraoxon is hydrolyzed by Pmi1525 with $ k{cat}/Km = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $, 30-fold lower than ethyl 4-nitrophenyl methylphosphonate .
- Toxicity : Paraoxon’s higher electrophilicity results in faster AChE inhibition compared to methylphosphonate analogs, necessitating stringent safety protocols .
Metal-Catalyzed Hydrolysis
Yttrium(III) complexes demonstrate superior catalytic activity for 4-nitrophenyl methylphosphonate hydrolysis compared to lanthanum(III), with a 100-fold higher rate constant. This is attributed to Y(III)’s stronger Lewis acidity and stability in peroxide-rich environments .
Key Research Findings
Substituent Effects : Alkyl chain length and branching significantly impact enzymatic hydrolysis rates. Ethyl groups optimize steric fit in Pmi1525, while bulkier groups reduce catalytic efficiency .
Transition State Similarity: Protein phosphatase-1 (PP1) catalyzes hydrolysis of both aryl phosphate monoesters and methylphosphonates with similar Brønsted $ \beta_{lg} $ values (-0.30 to -0.32), indicating conserved transition states despite differing substrates .
Stereoselectivity : Pmi1525 preferentially hydrolyzes the (SP)-enantiomer of methylphosphonates, contrasting with wild-type phosphotriesterase (PTE), which favors (RP)-enantiomers .
Applications in Imaging : this compound’s role in PET tracer synthesis underscores its utility in studying OP poisoning mechanisms in vivo .
Properties
CAS No. |
6395-57-9 |
---|---|
Molecular Formula |
C13H11N2O7P |
Molecular Weight |
338.21 g/mol |
IUPAC Name |
1-[methyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C13H11N2O7P/c1-23(20,21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 |
InChI Key |
SDAYVSWWJWIHPP-UHFFFAOYSA-N |
SMILES |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
6395-57-9 |
Synonyms |
is(4-nitrophenyl) methylphosphonate bis(para-nitrophenyl) methylphosphonate BNPMP |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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